![molecular formula C11H13NO2 B3093268 cis-2-Phenyl-pyrrolidine-3-carboxylic acid CAS No. 1241680-35-2](/img/structure/B3093268.png)
cis-2-Phenyl-pyrrolidine-3-carboxylic acid
Overview
Description
“Cis-2-Phenyl-pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H13NO2 . It is related to the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound and its analogs has been reported in several studies. For instance, one study reported the use of a C (sp3)-H activation strategy for the stereoselective synthesis of new (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs . Another study reported the use of organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound involves a five-membered pyrrolidine ring with a phenyl group at the 2-position and a carboxylic acid group at the 3-position . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .
Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions. For instance, the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was found to be preferred over the trans orientation in certain reactions .
Physical And Chemical Properties Analysis
The physical form of this compound is reported to be an off-white solid . Its molecular weight is 227.69 .
Scientific Research Applications
Anticancer Potential and Chemical Diversity
Research on cinnamic acid derivatives, which share a structural resemblance with cis-2-Phenyl-pyrrolidine-3-carboxylic acid, underscores their importance in medicinal chemistry, particularly in anticancer research. The 3-phenyl acrylic acid functionality of cinnamic acids offers diverse reactive sites for chemical modifications, leading to the synthesis of various antitumor agents. This area has witnessed substantial attention, highlighting the potential of cinnamic acid derivatives, including those related to pyrrolidine structures, in developing traditional and novel anticancer therapies (De, Baltas, & Bedos-Belval, 2011).
Biotechnological and Green Chemistry Applications
The study of muconic acid isomers, which are structurally distinct but relevant due to the focus on carboxylic acid functionalities, highlights the importance of such compounds in green chemistry. Muconic acid, through biotechnological production, serves as a precursor for various value-added products and specialty polymers, showcasing the potential of biologically derived carboxylic acids in sustainable material production (Khalil, Quintens, Junkers, & Dusselier, 2020).
Role in Drug Discovery
Pyrrolidine derivatives are extensively studied in drug discovery due to their versatility and bioactivity. The pyrrolidine ring, a core component of this compound, is favored in medicinal chemistry for its ability to enhance the three-dimensional profile and stereochemistry of pharmaceuticals, leading to compounds with varied biological profiles. This underscores the compound's relevance in synthesizing new biologically active molecules (Li Petri et al., 2021).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids' role in inhibiting microbial growth, including beneficial biocatalysts, is crucial in biotechnological applications. Research into how carboxylic acids, such as those structurally related to this compound, inhibit microbes, can inform strategies to engineer more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Exploration in Functional Food Ingredients
Research into conjugated linoleic acid (CLA), a compound with a different structural framework but relevant due to its carboxylic acid group, indicates potential health benefits when used as a functional food ingredient. This area of study suggests that carboxylic acid derivatives can play significant roles in health and nutrition, possibly offering insights into new applications for compounds like this compound (Kim, Kim, Kim, & Park, 2016).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have target selectivity . The interaction of these compounds with their targets can lead to various changes in the biological system.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Future Directions
The pyrrolidine scaffold, including cis-2-Phenyl-pyrrolidine-3-carboxylic acid, continues to be of interest in drug discovery due to its versatility and the diverse biological activities of its derivatives . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
(2R,3S)-2-phenylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOBFNNHIKEOLB-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252383 | |
Record name | (2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1241680-35-2 | |
Record name | (2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1241680-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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